molecular formula C11H15NO B2742366 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine CAS No. 27328-11-6

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine

Cat. No.: B2742366
CAS No.: 27328-11-6
M. Wt: 177.247
InChI Key: WOVRQZREHGPUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine is a chemical compound designed for research applications. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel protein kinase modulators . Kinase inhibitors are a major focus in oncology research, and compounds featuring pyridine and tetrahydropyran rings are frequently explored for their potential to interact with key enzymatic targets involved in cell cycle progression and signal transduction . For instance, molecular hybrids containing the pyran scaffold have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a validated target in anticancer drug discovery for cancers such as colorectal cancer . The structural motif of a pyridine ring linked to a tetrahydropyran group provides a three-dimensional framework that can enhance binding affinity and selectivity towards biological targets . Researchers value this compound for its potential utility in structure-activity relationship (SAR) studies and as a synthetic intermediate in the preparation of more complex molecules for pharmacological screening . As a handling precaution, related pyridine compounds have been associated with hazards including skin irritation, eye irritation, and specific target organ toxicity upon single exposure (H315, H319, H335) . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-(2-methyloxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRQZREHGPUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: ALK5 Inhibitor Scaffold Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Synthesis, and Biological Characterization

Executive Summary

This technical guide provides a comprehensive analysis of pyridine-based small molecule inhibitors targeting the Activin receptor-like kinase 5 (ALK5), also known as TGF-


 type I receptor (TGFBR1). ALK5 is the central node in the TGF-

signaling pathway, a critical driver of fibrosis and late-stage tumor metastasis. While the pyridine scaffold—specifically the 2-pyridyl motif—has proven to be a privileged structure for ATP-competitive inhibition, the clinical translation of these agents has been hampered by a narrow therapeutic index due to on-target cardiac valvulopathy. This guide details the structural basis of pyridine binding, Structure-Activity Relationship (SAR) strategies for selectivity (particularly against p38 MAPK), synthetic protocols, and the critical toxicity profiles that researchers must navigate.

The Target and The Scaffold: Structural Biology

The ATP Binding Pocket

ALK5 is a serine/threonine kinase. The ATP-binding cleft is the primary target for small molecule inhibitors. The pocket is characterized by a "gatekeeper" residue, Serine 280 (Ser280) , which is relatively small compared to the Threonine or Methionine gatekeepers found in homologous kinases (e.g., p38 MAPK). This structural feature allows ALK5 to accommodate bulkier scaffolds, but achieving selectivity requires exploiting specific hydrogen bonding networks.

The Pyridine Pharmacophore

The pyridine ring, particularly when substituted at the 2-position, acts as the primary "hinge binder."

  • Hinge Interaction: The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor for the backbone amide of His283 in the hinge region of the kinase.

  • L-Shaped Binding: Successful ALK5 inhibitors (e.g., SB-505124, EW-7197) typically adopt an "L-shaped" conformation. The pyridine ring forms the base of the "L" (hinge binding), while a central core (often imidazole or pyrazole) directs a hydrophobic substituent into the specificity pocket (back pocket).

Signaling Pathway Visualization

The following diagram illustrates the canonical TGF-


/Smad signaling cascade inhibited by these derivatives.

TGFBeta_Pathway TGFB TGF-β Ligand T2R TGF-β Type II Receptor (Constitutively Active) TGFB->T2R Binding ALK5 ALK5 (Type I Receptor) Target T2R->ALK5 Phosphorylation (Activation) Smad23 Smad2/3 (R-Smad) ALK5->Smad23 Phosphorylation Inhibitor Pyridine Inhibitor (ATP Competitive) Inhibitor->ALK5 Inhibition Complex Smad2/3-Smad4 Complex Smad23->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus (Transcription) Complex->Nucleus Translocation

Caption: Canonical TGF-β signaling pathway showing the ALK5 inhibition node preventing Smad2/3 phosphorylation.[1]

Medicinal Chemistry: SAR and Selectivity

The primary challenge in designing ALK5 inhibitors is distinguishing the target from p38 MAPK, which shares high sequence identity in the kinase domain.

The "6-Methyl" Selectivity Switch

A defining feature of the most selective pyridine-based ALK5 inhibitors (e.g., SB-431542 , SB-505124 ) is the presence of a methyl group at the 6-position of the pyridine ring.

Position (Pyridine)SubstituentEffect on ALK5Effect on p38 MAPKMechanistic Insight
2-Position AttachmentCriticalCriticalPoint of attachment to the central core (e.g., imidazole).
Nitrogen NoneH-Bond Acceptor H-Bond AcceptorBinds to His283 (ALK5) or Met109 (p38).
6-Position Methyl (-CH3) Tolerated Clash / Loss of Potency In ALK5, the pocket accommodates the methyl group. In p38 MAPK, this position faces steric constraints (often attributed to the Thr106 gatekeeper environment), significantly reducing affinity.[2]
6-Position HydrogenPotentPotentRemoval of the methyl group often leads to dual ALK5/p38 inhibition.
Central Scaffold Variations

While the pyridine is the hinge binder, it must be attached to a central scaffold to orient the molecule.

  • Imidazole (SB-505124): High potency but potential CYP450 inhibition issues.

  • Pyrazole: Often offers improved metabolic stability.

  • [1,2,4]Triazolo[1,5-a]pyridine (EW-7197): Fused systems can lock the conformation, reducing the entropic penalty of binding.

Synthetic Protocol: Suzuki-Miyaura Coupling Route

The most robust method for synthesizing pyridine-based ALK5 inhibitors involves constructing the central core and then attaching the pyridine ring via palladium-catalyzed cross-coupling. Below is a protocol for synthesizing a generic 2-(6-methylpyridin-2-yl)-imidazole scaffold.

Reaction Scheme Visualization

Synthesis_Scheme Reactant1 4-Bromo-imidazole Derivative Catalyst Pd(PPh3)4 Na2CO3 Reactant1->Catalyst Reactant2 6-Methyl-2-pyridine boronic acid Reactant2->Catalyst Product 2-(6-methylpyridin-2-yl) -imidazole Scaffold Catalyst->Product Suzuki Coupling (Dioxane/H2O, 90°C)

Caption: Modular synthesis of the pyridine-imidazole scaffold via Suzuki-Miyaura cross-coupling.

Detailed Methodology

Objective: Coupling of 4-(benzo[d][1,3]dioxol-5-yl)-2-bromo-1-isopropyl-1H-imidazole with 6-methylpyridin-2-ylboronic acid.

  • Reagents:

    • Aryl bromide core (1.0 eq)

    • 6-Methyl-2-pyridineboronic acid pinacol ester (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

      
      )
      
      
      
      ] (0.05 eq)
    • Sodium Carbonate (Na

      
      CO
      
      
      
      ) (2.0 eq, 2M aqueous solution)
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Step 1: In a flame-dried Schlenk flask, dissolve the aryl bromide and boronic ester in degassed 1,4-dioxane (0.1 M concentration relative to bromide).

    • Step 2: Add the Pd(PPh

      
      )
      
      
      
      catalyst under a nitrogen atmosphere.
    • Step 3: Add the 2M Na

      
      CO
      
      
      
      solution.
    • Step 4: Heat the reaction mixture to 90°C with vigorous stirring for 12–16 hours. Monitor reaction progress via LC-MS (Look for mass shift corresponding to the pyridine addition).

    • Step 5: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Step 6: Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Step 7: Purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane).

Validation Check: The product should exhibit a characteristic


H NMR signal for the 6-methyl group (singlet around 

2.5 ppm) and the pyridine protons.

Biological Characterization Protocols

Enzymatic Kinase Assay (FRET-based)

To verify direct ALK5 inhibition and selectivity.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST (if using GST-ALK5).

  • Protocol:

    • Incubate GST-ALK5 kinase domain (5 nM) with the test compound (serial dilution) and Tracer (concentration =

      
      ) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Add Eu-anti-GST antibody (2 nM).

    • Incubate for 1 hour at Room Temperature.

    • Read: Measure FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

    • Analysis: Plot Emission Ratio vs. log[Compound] to determine IC

      
      .
      
Cellular Reporter Assay (CAGA12-Luc)

To verify pathway inhibition in a biological context.

  • Cell Line: HEK293 or HepG2 stably transfected with (CAGA)

    
    -Luciferase plasmid (Smad3-responsive element).
    
  • Protocol:

    • Seed cells (20,000/well) in 96-well plates.

    • Starve cells (0.5% FBS) for 6 hours.

    • Pre-treat with Pyridine derivative for 30 minutes.

    • Stimulate with TGF-

      
      1 (5 ng/mL)  for 16–24 hours.
      
    • Lyse cells and add Luciferase substrate.

    • Read: Luminescence.

    • Control: Use SB-431542 (10

      
      M)  as a positive control for 100% inhibition.
      

The Toxicity Hurdle: Cardiac Valvulopathy

The major impediment to ALK5 inhibitors is cardiac valvulopathy (hemorrhage, inflammation, and hyperplasia of heart valves).

  • Mechanism: This is an on-target toxicity. ALK5 signaling is essential for the maintenance of valvular interstitial cells.

  • Pathology: In preclinical models (rat/dog), lesions appear within 3–7 days of dosing.

  • Mitigation Strategies:

    • PK Optimization: Designing compounds with short half-lives to allow "pathway recovery" periods (pulsatile dosing).

    • Inhaled Delivery: For pulmonary fibrosis, using inhaled pyridine derivatives (e.g., prodrugs) to maximize lung exposure while minimizing systemic (cardiac) levels.

References

  • Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry. Link

  • Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology. Link

  • Anderton, M. J., et al. (2011).[1] "Induction of heart valve lesions by small-molecule ALK5 inhibitors."[1] Toxicologic Pathology. Link

  • DaCosta Byfield, S., et al. (2004).[3][4] "SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7."[3][4][5][6][7][8][9] Molecular Pharmacology. Link

  • Yingling, J. M., et al. (2018). "Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor." Oncotarget. Link

Sources

Methodological & Application

Application Note: Chemoselective Grignard Addition to 4-Cyanopyridine for Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide, structured for high-level research and drug development professionals.

Executive Summary & Chemical Strategy

The synthesis of heteroaryl ketones bearing a tetrahydropyran (THP) moiety is a critical transformation in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., JAK, p38 MAPK) and 11


-HSD1. This Application Note details the protocol for the addition of (tetrahydro-2H-pyran-4-yl)magnesium bromide  to 4-cyanopyridine .
The Chemoselectivity Challenge

The reaction presents a classic competing pathway problem. 4-Cyanopyridine is an electron-deficient heterocycle. Grignard reagents (


) are hard nucleophiles that can attack two distinct electrophilic sites:
  • The Nitrile Carbon (C-CN): The desired 1,2-addition leading to the ketimine and subsequently the ketone.

  • The Pyridine Ring (C-2/C-6): Undesired 1,4-addition (conjugate addition) leading to dihydropyridine byproducts or ring-opening.

Strategic Solution: To favor 1,2-addition to the nitrile, this protocol utilizes low-temperature control (-78°C) to kinetically favor the nitrile attack and mitigate the formation of thermodynamically stable ring-addition products. We also address the preparation of the specific THP-Grignard reagent, which requires activation due to the inductive drag of the ethereal oxygen in the THP ring.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and critical control points to ensure chemoselectivity.

GrignardPath Start 4-Bromo-tetrahydro-2H-pyran Grignard (Tetrahydro-2H-pyran-4-yl)MgBr (0.5 M in THF) Start->Grignard Grignard Formation (Exothermic) Mg Mg / I2 (Initiator) THF, Reflux Mg->Grignard Complex Intermediate Imine Salt (Mg-N Complex) Grignard->Complex Nucleophilic Attack (-78°C to 0°C) Substrate 4-Cyanopyridine (in THF) Substrate->Complex Product Target Ketone: (Pyridin-4-yl)(THP-4-yl)methanone Complex->Product 1,2-Addition (Major Pathway) SideProduct Side Product: 2-Substituted Dihydropyridine Complex->SideProduct 1,4-Addition (Avoided by Low Temp) Hydrolysis Acidic Hydrolysis (2M HCl, 0°C) Product->Hydrolysis

Caption: Mechanistic flow for the chemoselective synthesis of the THP-Pyridine ketone scaffold.

Detailed Experimental Protocol

Part A: Preparation of (Tetrahydro-2H-pyran-4-yl)magnesium Bromide

Note: While this reagent is commercially available (e.g., Sigma-Aldrich, CAS 197457-50-4), in-situ preparation ensures maximum activity.

Reagents:

  • 4-Bromotetrahydro-2H-pyran (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic crystal)

  • Anhydrous THF (Tetrahydrofuran)[1][2]

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 minutes.

  • Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the total volume of 4-bromotetrahydro-2H-pyran. Heat gently with a heat gun until the iodine color fades (indicating initiation).

  • Propagation: Dilute the remaining bromide in THF. Add this solution dropwise to the refluxing mixture over 30–45 minutes.

  • Completion: Reflux for an additional 1 hour. Cool to room temperature. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine precise molarity (typically 0.5 M – 0.8 M).

Part B: Chemoselective Addition to 4-Cyanopyridine

Reagents:

  • 4-Cyanopyridine (1.0 equiv)

  • Freshly prepared THP-Grignard (1.2 equiv)

  • Anhydrous THF[1][2]

Step-by-Step Workflow:

  • Substrate Solubilization: Dissolve 4-cyanopyridine (10 mmol) in anhydrous THF (20 mL) in a flame-dried flask.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Cooling is critical. Higher temperatures (>0°C) during addition significantly increase attack on the pyridine ring (C2 position).

  • Controlled Addition: Add the THP-Grignard solution dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

    • Observation: The solution will likely turn a deep red/orange color, characteristic of the imine-magnesium salt.

  • Quench & Hydrolysis (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add 2M HCl (aqueous) until pH < 2.

    • Stir vigorously at room temperature for 1–2 hours.

    • Reasoning: The initial product is the imine (

      
      ).[3] Acidic hydrolysis is required to convert this to the ketone (
      
      
      
      ). Simple water quenching often yields the stable imine, which complicates purification.
  • Workup:

    • Neutralize with saturated NaHCO

      
       (careful of gas evolution) to pH ~8.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexane/Ethyl Acetate gradient (typically 20-40% EtOAc). The pyridine nitrogen makes the product polar; adding 1% Triethylamine to the eluent can reduce tailing.

Data Summary & Troubleshooting

Stoichiometry & Yield Expectations[4][5][6]
ComponentEquivalentsRoleCritical Parameter
4-Cyanopyridine 1.0ElectrophilePurity >98%; dry
THP-MgBr 1.2 - 1.5NucleophileTitrated Molarity; Halide-free
THF SolventMediumAnhydrous; Stabilizer-free preferred
HCl (2M) ExcessHydrolysisMust reach pH < 2 to cleave imine
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Recovered SM Grignard degradation or moisture.Re-titrate Grignard immediately before use. Ensure inert atmosphere.
Dihydropyridine Byproducts 1,4-addition to the ring.[4]Strictly maintain -78°C during addition. Consider using Knochel's Turbo Grignard (iPrMgCl·LiCl) for transmetallation if available.
Stable Imine (No Ketone) Incomplete hydrolysis.Increase hydrolysis time or temperature (up to 40°C) with 2M HCl.
Polymerization (Tarry residue) Pyridine ring activation.Avoid large excess of Grignard. Add Grignard to the nitrile (standard) rather than inverse addition.

Methodological Variant: The Weinreb Amide Route

Use this alternative if direct addition yields inseparable ring-alkylation byproducts.

If the direct addition to 4-cyanopyridine proves low-yielding due to electronic factors, the Weinreb Amide protocol is the industry-standard "Plan B" for high fidelity.

  • Convert 4-cyanopyridine to Isonicotinic acid (hydrolysis)

    
     then to N-methoxy-N-methylisonicotinamide (Weinreb Amide).
    
  • React the Weinreb Amide with 4-THP-MgBr.

  • Mechanism: The stable tetrahedral intermediate prevents over-addition and ring attack, releasing the ketone only upon workup.

References

  • Grignard Reagent Preparation & Properties

    • Sigma-Aldrich Product Sheet: (Tetrahydro-2H-pyran-4-yl)magnesium bromide solution.[1][2][5]

  • Mechanistic Insight on Pyridine Nucleophilic Addition

    • Journal of Organic Chemistry: "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines" (Discusses ring vs. nitrile addition competition).
  • Chemoselectivity of Nitrile vs.

    • European Journal of Organic Chemistry: "Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities."
  • Synthesis of THP-Pyridine Scaffolds (Patent Literature)

    • US Patent 10040776B2: "Pyran derivatives and their preparation."[1]

Sources

Application Note: Strategic Coupling of Pyridine to Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: February 2026


 Pyridine-Tetrahydropyran Coupling

Abstract & Strategic Overview

The coupling of pyridine (an electron-deficient heteroaromatic) with tetrahydropyran (THP, a saturated oxygen heterocycle) represents a critical transformation in medicinal chemistry. This motif combines the metabolic stability and hydrogen-bond accepting capability of pyridine with the solubility-enhancing properties of the THP ring.

However, this bond formation is a challenging


 coupling.[1] Traditional methods often suffer from 

-hydride elimination or slow oxidative addition. This guide outlines three distinct, field-proven methodologies to achieve this linkage, categorized by the electronic nature of the coupling partners and the stage of synthesis.
Selection Guide: Choosing Your Strategy

The choice of reagents depends heavily on the functional groups present on your starting materials. Use the decision tree below to select the optimal protocol.

CouplingStrategy Start Start: Available Precursors PyHalide Pyridine-Halide (Br/I/Cl) Start->PyHalide PyH Pyridine-H (Unfunctionalized) Start->PyH THP_Source THP Source? PyHalide->THP_Source Minisci Method B: Minisci Radical Alkylation PyH->Minisci Direct C-H Func. THP_Boron THP-Boronate/BF3K THP_Source->THP_Boron Commercial THP_Acid THP-Carboxylic Acid THP_Source->THP_Acid Stable THP_Halide THP-Halide THP_Source->THP_Halide Available Suzuki Method A: Suzuki-Miyaura THP_Boron->Suzuki Photo Method C: Metallaphotoredox THP_Acid->Photo Reductive Reductive Cross-Coupling (Ni/Reductant) THP_Halide->Reductive

Caption: Strategic decision tree for selecting coupling reagents based on substrate availability.

Method A: Suzuki-Miyaura Cross-Coupling

Best for: Early-to-mid stage synthesis, scale-up, and when using commercially available THP-boronates.

The Challenge

Coupling a pyridine halide with a secondary alkyl boronate (THP) is prone to


-hydride elimination and protodeboronation. Standard Pd(

)

often fails.
The Solution: Specialized Ligands

We utilize Pd(dppf)Cl


  or Pd-XPhos  systems. The large bite angle of dppf and the bulky biaryl nature of XPhos facilitate reductive elimination over 

elimination.
Protocol 1: Pd-Catalyzed Coupling of 4-Bromopyridine and THP-4-Boronic Acid Pinacol Ester

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    )
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is critical for the transmetallation step.

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or Schlenk tube, add 4-bromopyridine (1.0 equiv, 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%, 0.05 mmol) and K
    
    
    
    CO
    
    
    (3.0 equiv, 3.0 mmol).
  • Inerting: Cap the vessel. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Heat to 80–100 °C for 12–16 hours. (Microwave: 120 °C for 1 hour).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).

Expert Insight: If protodeboronation of the THP ring is observed (yielding unsubstituted THP), switch the base to K


PO

and reduce water content to a 10:1 ratio.

Method B: Minisci-Type Radical Alkylation

Best for: Late-stage functionalization (LSF) of complex pyridine scaffolds where pre-functionalization is impossible.

The Mechanism

This method generates a nucleophilic alkyl radical from a THP precursor which attacks the electron-deficient pyridine. It does not require a halogen on the pyridine.

Protocol 2: Silver-Catalyzed Decarboxylative Minisci

Reagents:

  • Radical Source: Tetrahydro-2H-pyran-4-carboxylic acid.

  • Oxidant: Ammonium Persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    ).
  • Catalyst: Silver Nitrate (AgNO

    
    ).[2]
    
  • Acid: Trifluoroacetic acid (TFA) - Essential to protonate the pyridine, making it more electrophilic.

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridine substrate (1.0 equiv) and THP-4-carboxylic acid (2.0 equiv) in a mixture of DCM/Water (1:1) or pure Water if solubility permits.

  • Acidification: Add TFA (1.0 equiv) to protonate the pyridine nitrogen.

  • Catalyst: Add AgNO

    
     (0.2 equiv, 20 mol%).
    
  • Radical Initiation: Heat the mixture to 40–50 °C . Slowly add a solution of (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv) in water dropwise over 30 minutes. Rapid addition leads to radical dimerization.
  • Monitoring: Evolution of CO

    
     gas indicates reaction progress. Stir for 2–4 hours.
    
  • Workup: Basify carefully with saturated NaHCO

    
     (pH > 8) to deprotonate the pyridine product. Extract with DCM.
    

Self-Validating Check: The reaction mixture usually turns dark/grey due to Ag species. If the pyridine starting material remains unconsumed, add a second portion of acid and oxidant.

Method C: Metallaphotoredox Decarboxylative Coupling

Best for: Mild conditions, high functional group tolerance, and high value "drug-like" couplings.

The Logic

This dual-catalytic system uses light to generate the THP radical from an acid and a Nickel catalyst to couple it with a pyridine halide. It avoids the harsh oxidants of the Minisci reaction.

PhotoRedox Ir Ir(III)* Excited Ir_Red Ir(II) Ir->Ir_Red SET (Ox of Acid) Ir_Gd Ir(III) Ground Ir_Gd->Ir Blue LED Ir_Red->Ir_Gd SET to Ni THP_Acid THP-COOH THP_Rad THP-Radical THP_Acid->THP_Rad -CO2, Base Ni_II Ni(II)-Ar THP_Rad->Ni_II Ni_0 Ni(0) Ni_0->Ni_II Ox Add (Py-Br) Ni_III Ni(III)-Ar-Alk Ni_II->Ni_III Radical Capture Ni_III->Ni_0 Red Elim Product Py-THP Ni_III->Product Py_Br Py-Br Py_Br->Ni_0

Caption: Simplified mechanism of Ir/Ni dual catalysis for Pyridine-THP coupling.

Protocol 3: MacMillan/Molander Type Decarboxylative Arylation

Reagents:

  • Photocatalyst: Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    (1 mol%).[3]
  • Cross-Coupling Catalyst: NiCl

    
    [3] · glyme (5 mol%) with dtbbpy ligand (5 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).[4]
  • Solvent: DMF or DMSO (0.1 M).

  • Light Source: 34 W Blue LED lamp (approx 450 nm).

Step-by-Step Procedure:

  • Catalyst Prep: In a vial, pre-mix NiCl

    
    ·glyme and dtbbpy in a small amount of solvent to form the active green Ni-ligand complex.
    
  • Reagent Loading: Add THP-4-carboxylic acid (1.5 equiv), 4-bromopyridine (1.0 equiv), Photocatalyst, and Base to the reaction vial.

  • Combine: Add the Ni-complex solution and remaining solvent.

  • Degas: Sparge with Nitrogen for 15 minutes (Oxygen quenches the excited photocatalyst).

  • Irradiation: Seal and place under Blue LED irradiation with a cooling fan (maintain < 35 °C) for 24–48 hours.

  • Workup: Dilute with water, extract with EtOAc. The organic layer may require washing with 5% LiCl to remove DMF.

Comparative Analysis of Reagents

FeatureSuzuki-MiyauraMinisci (Ag/Persulfate)Metallaphotoredox (Ni/Ir)
Coupling Partners Py-Br + THP-BoronatePy-H + THP-COOHPy-Br + THP-COOH
Key Reagents Pd(dppf)Cl

, K

CO

AgNO

, (NH

)

S

O

, TFA
Ir-Photocat, Ni-glyme, Blue LED
Regioselectivity Controlled by Halide positionInnate (often C2/C4 mix)Controlled by Halide position
Conditions Thermal (80-100°C)Acidic, OxidativeNeutral/Basic, Room Temp
Cost Moderate (Pd)Low (Ag salts cheap)High (Ir catalyst)
Scalability High (Kg scale proven)Moderate (Exotherm)Low (Photon penetration limits)

References

  • Suzuki-Miyaura Coupling of Alkylboronates: Molander, G. A., & Yun, C. S. (2002). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Tetrahedron, 58(8), 1465–1470. [Link]

  • Minisci Reaction Fundamentals: Minisci, F., Bernardi, R., Bertini, F., Galli, R., & Perchinunno, M. (1971). Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline. Tetrahedron, 27(15), 3575–3579. [Link]

  • Metallaphotoredox Decarboxylative Coupling: Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[5] Science, 345(6195), 437–440. [Link]

  • Alkyl Silicates in Photoredox (Molander): Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. [Link]

Sources

Application Note: Regioselective C4-Functionalization of Pyridine with Pyran Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of pyridine C4 position with pyran rings Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, yet its C4-position remains the most challenging site for selective functionalization.[2][3] Classical electrophilic aromatic substitution favors the C3-position, while nucleophilic attacks (Chichibabin type) favor C2/C6.[1] To install pyran rings (specifically tetrahydropyran, THP)—a critical pharmacophore for solubility and metabolic stability—at the C4 position, radical pathways are the dominant strategy.[1]

This guide details three distinct protocols to achieve this transformation, ranging from classic radical alkylation to modern blocking-group strategies and metallaphotoredox catalysis.[1]

Strategic Analysis & Mechanistic Logic

The C4 Selectivity Challenge

The pyridine nitrogen creates a permanent dipole, rendering the C2 and C6 positions electron-deficient and susceptible to nucleophilic radicals. The C4 position is similarly electron-deficient but sterically less accessible and statistically disfavored (1 site vs. 2 sites at C2/C6).

To achieve C4 selectivity with pyran rings, we must override these innate biases.

Decision Matrix: Selecting the Right Protocol
  • Protocol A (Baran Blocking Group): Best for unsubstituted pyridines or when absolute C4 regiocontrol is required.[1]

  • Protocol B (Photochemical EDA): Best for late-stage functionalization (LSF) of complex molecules; mild, metal-free.[4]

  • Protocol C (Classic Minisci): Best for simple substrates where C2/C4 mixtures are separable; lowest cost.[1]

G Start Target: C4-Pyran Pyridine Substrate Analyze Substrate Start->Substrate Decide1 Is the C2/C6 position blocked? Substrate->Decide1 Yes Yes (2,6-disubstituted) Decide1->Yes Use Protocol C (Classic Minisci) No No (C2/C6 open) Decide1->No ProtC Protocol C: Classic Minisci (Direct Radical Addition) Yes->ProtC Decide2 Is the substrate complex/sensitive? No->Decide2 Complex High Complexity (Late Stage) Decide2->Complex Use Protocol B (Photochemical EDA) Simple Low Complexity (Building Block) Decide2->Simple Use Protocol A (Blocking Group) ProtB Protocol B: Photochemical EDA (Mild, Metal-Free) Complex->ProtB ProtA Protocol A: Maleate Blocking Group (Absolute C4 Selectivity) Simple->ProtA

Caption: Decision tree for selecting the optimal C4-functionalization strategy based on substrate constraints.

Detailed Protocols

Protocol A: The "Blocking Group" Strategy (Baran Method)

Principle: This method temporarily sterically shields the C2 and C6 positions using a maleate-derived blocking group, forcing the pyran-radical to attack the C4 position. The blocking group is subsequently removed.

Reagents:

  • Substrate: Pyridine (1.0 equiv)[2]

  • Blocking Agent: Maleic anhydride (1.0 equiv)

  • Radical Precursor: Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver nitrate

    
     (0.2 equiv)
    
  • Solvent: DCE/Water (1:1)[2][3]

  • Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Workflow:

  • Blocking Step (Zwitterion Formation):

    • Dissolve pyridine (1.0 equiv) in DCM.

    • Add maleic anhydride (1.0 equiv) and stir at RT for 1 hour.

    • Observation: The product (pyridinium maleate zwitterion) often precipitates.[1] Filter or concentrate to obtain the blocked salt.[1]

  • Radical Alkylation (Minisci):

    • Suspend the pyridinium maleate salt in a 1:1 mixture of DCE and Water (0.1 M concentration).

    • Add Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv).

    • Add

      
       (20 mol%).[1][2][3]
      
    • Heat to 50°C.

    • Add

      
       (2.0 equiv) portion-wise over 10 minutes (Caution: Exothermic, gas evolution of 
      
      
      
      ).[1]
    • Stir vigorously at 50°C for 2 hours.

    • Mechanism:[4][5][6][7][8][9][10] The Ag(I)/Persulfate system decarboxylates the carboxylic acid, generating a nucleophilic alkyl radical.[1] Steric bulk at N-C2/C6 directs the radical to C4.[1]

  • Deblocking (Aromatization):

    • Extract the reaction mixture with DCM.[1][5]

    • To the crude organic layer, add DBU (3.0 equiv).[1][5] Stir at RT for 30 mins.[1][5]

    • Chemistry: DBU promotes the retro-Michael/elimination of the maleate residue, restoring the aromatic pyridine ring.

    • Wash with water, dry over

      
      , and purify via flash chromatography.[1]
      
Protocol B: Photochemical EDA Complex (Metal-Free)

Principle: Utilizing Electron Donor-Acceptor (EDA) complexes between N-amidopyridinium salts and bromide ions to generate radicals under visible light without transition metals.[4]

Reagents:

  • Substrate: Pyridine derivative converted to N-amidopyridinium salt.

  • Radical Source: 4-Bromotetrahydro-2H-pyran (3.0 equiv).

  • Additives:

    
     (2.0 equiv).[1]
    
  • Light Source: Blue LEDs (450 nm).[1]

  • Solvent: Acetonitrile or DMSO.[1]

Step-by-Step Workflow:

  • Activation:

    • Convert the target pyridine to its N-amidopyridinium salt using O-(2,4-dinitrophenyl)hydroxylamine (or commercially available reagents like substituted benzoyl chlorides if following specific variations).

  • Irradiation:

    • In a glass vial, mix the N-amidopyridinium salt (0.2 mmol) and 4-Bromotetrahydro-2H-pyran (0.6 mmol).

    • Add

      
       (0.4 mmol) and solvent (2 mL).
      
    • Degas the solution (sparge with

      
       for 5 mins).
      
    • Irradiate with Blue LEDs at RT for 12–24 hours.[1][2]

  • Workup:

    • Dilute with EtOAc, wash with brine.[1]

    • Purify via column chromatography.[1]

    • Note: This method is highly C4 selective due to the specific electronics of the amidyl radical intermediate.

Protocol C: Classic Minisci (Direct Alkylation)

Principle: Direct radical addition to protonated pyridine.[1][2] Simple, but prone to C2/C4 mixtures unless the substrate is symmetric or C2-blocked.[1]

Reagents:

  • Substrate: Pyridine (1.0 equiv).[1][2]

  • Radical Source: Tetrahydro-2H-pyran (Ether) OR Tetrahydro-2H-pyran-4-carboxylic acid.

  • Acid: TFA (Trifluoroacetic acid) or

    
     (1.0–3.0 equiv).[1]
    
  • Oxidant:

    
    .[1][2][3]
    

Step-by-Step Workflow:

  • Setup:

    • Dissolve pyridine in water/acetonitrile (1:1).[1]

    • Add TFA (1.0 equiv) to protonate the pyridine (activates the ring).

    • Add Tetrahydro-2H-pyran (5.0 equiv - excess serves as radical source via H-abstraction) OR Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv - radical via decarboxylation).

  • Reaction:

    • Heat to 70–80°C.[1]

    • Add

      
       solution dropwise over 1 hour.
      
    • Note: If using the ether (THP), the radical forms at the position

      
       to the oxygen (C2 of the pyran). If using the carboxylic acid, the radical forms at C4 of the pyran. Choose the acid for 4-(pyridin-4-yl)tetrahydropyran products. 
      
  • Purification:

    • Neutralize with

      
      .[1]
      
    • Extract and purify.[1][3][5] Expect ~2:1 to 1:1 ratio of C2:C4 isomers if C2 positions are open.[1]

Data Summary & Optimization Table

VariableProtocol A (Baran)Protocol B (Photo-EDA)Protocol C (Classic)
C4 Selectivity Excellent (>20:1) High (>10:1) Low to Moderate (Mixtures)
Pyran Source THP-4-Carboxylic Acid4-Bromo-THPTHP (Ether) or Acid
Conditions 50°C, ThermalRT, Blue Light80°C, Acidic
Metal Catalyst

(20 mol%)
None

(optional but common)
Key Limitation Requires 3 steps (Block-React-Deblock)Requires N-activation stepPoor regiocontrol
Ideal Use Case Building Block SynthesisLate-Stage FunctionalizationSimple/Blocked Substrates

Mechanistic Pathway (Protocol A)

Mechanism Step1 Pyridine + Maleic Anhydride Step2 Zwitterionic Salt (C2/C6 Sterically Blocked) Step1->Step2 DCM, 1h Step4 C4 Radical Addition Step2->Step4 Directs R• to C4 Step3 Radical Generation (R-CO2H + Ag/S2O8 -> R•) Step3->Step4 Decarboxylation Step5 Deblocking (DBU) (- Maleic Acid) Step4->Step5 Intermediate Product 4-(THP-4-yl)Pyridine Step5->Product Re-aromatization

Caption: Mechanistic flow of the Blocking Group Strategy (Protocol A) ensuring C4 regioselectivity.

References

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1][5] Journal of the American Chemical Society, vol. 143, no.[1][5][11] 30, 2021, pp. 11927–11933.[1] Link

  • Hong, S., et al. "Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides."[1][4] Journal of the American Chemical Society, vol. 142, no.[1][4][11] 26, 2020, pp. 11370–11375.[1] Link

  • Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline."[1] Tetrahedron, vol. 27, no.[1] 15, 1971, pp. 3575–3579.[1] Link

  • BenchChem Application Note. "C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives." BenchChem Technical Support, 2025.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for resolving these diastereomers. We will explore the underlying principles of separation, offer detailed protocols, and provide robust troubleshooting solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine?

The primary challenge lies in the structural similarity of the two diastereomers. Both isomers have the same molecular weight and connectivity. Their separation relies on exploiting subtle differences in their three-dimensional shape and polarity. The cis isomer, where the methyl and pyridine groups are on the same side of the tetrahydropyran ring plane, typically has a different dipole moment and steric profile compared to the trans isomer, where they are on opposite sides. This difference in spatial arrangement is the key to achieving chromatographic resolution.

Q2: Is a chiral stationary phase (CSP) necessary to separate these diastereomers?

No, a chiral stationary phase is not strictly necessary. Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.[1][2] Enantiomers are non-superimposable mirror images and require a chiral environment for separation, whereas diastereomers are not mirror images of each other.[3] Therefore, standard achiral columns (e.g., silica, C18, pyridine-based) can often resolve diastereomers effectively, provided the mobile phase and other conditions are optimized.[4] However, chiral columns can sometimes provide unique selectivity for diastereomers and should not be entirely ruled out during method development.[4][5]

Q3: Which chromatographic technique is generally preferred: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)?

Both techniques are viable, but SFC often holds an advantage for this type of separation.

  • SFC: This technique frequently offers superior selectivity for isomers and is considered a "green" chemistry alternative due to its use of supercritical CO2.[6][7] The low viscosity of the mobile phase allows for higher flow rates, longer columns (or coupled columns), and faster separations without a prohibitive increase in backpressure.[8] SFC is particularly powerful for separating diastereomers when using polar stationary phases.[9]

  • HPLC: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective. NP-HPLC on a silica-based column can separate isomers based on differences in their interaction with the polar stationary phase.[10] RP-HPLC on columns like C18 separates based on hydrophobicity, which can also differ between the cis and trans isomers.[11]

The choice often comes down to available instrumentation and the specific requirements of the analysis (e.g., speed, solvent consumption, downstream applications).

Q4: What are the recommended starting points for method development?

For initial screening, a systematic approach is best.

  • For SFC: Start with a polar stationary phase, such as one with pyridine or ethylpyridine functionalities. A common mobile phase is CO2 with a methanol co-solvent. A simple gradient from 5% to 40% methanol is a good starting point.[9]

  • For NP-HPLC: Use an un-derivatized silica or a diol column. The mobile phase could be a mixture of a nonpolar solvent like n-hexane and a more polar solvent like isopropanol or ethanol.[10]

  • For RP-HPLC: A C18 or a Phenyl-Hexyl column can be screened. A mobile phase of acetonitrile and water or methanol and water is standard. Sometimes, columns with high shape selectivity, like C30, can be beneficial for isomer separations.[11][12]

In all cases, monitor the separation at a suitable UV wavelength for the pyridine chromophore (typically around 254-260 nm).

Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section addresses common problems in a cause-and-solution format.

Problem: Poor or No Resolution (Resolution, Rs < 1.5)
Potential Cause Explanation & Solution
Incorrect Stationary Phase The column chemistry does not offer sufficient selectivity for the isomers. Solution: Screen alternative stationary phases. If using RP-HPLC, switch from a C18 to a Phenyl-Hexyl or embedded polar group (EPG) column to introduce different interaction mechanisms (e.g., π-π interactions). In SFC or NP-HPLC, try columns with different polarities, such as amino, cyano, or diol phases.[4]
Sub-optimal Mobile Phase The mobile phase composition is not strong enough or is too strong, causing the isomers to elute too quickly or too slowly without differentiation. Solution: Systematically adjust the mobile phase composition. In RP-HPLC, change the organic modifier (e.g., from acetonitrile to methanol) or adjust the aqueous/organic ratio. In NP-HPLC/SFC, vary the percentage of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent. Small changes can have a large impact on selectivity.[1]
Inappropriate Temperature Temperature affects solvent viscosity and mass transfer, which can impact resolution. Solution: Optimize the column temperature. Try adjusting the temperature in 5°C increments (e.g., from 25°C to 40°C). Higher temperatures can sometimes improve efficiency but may reduce retention.[13]
Problem: Broad or Tailing Peaks
Potential Cause Explanation & Solution
Secondary Interactions The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[14] Solution: Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to saturate the active sites.[15] Alternatively, use a modern, base-deactivated column specifically designed to minimize these interactions.
Column Overload Injecting too much sample mass can saturate the stationary phase, causing broad, asymmetrical peaks. Solution: Reduce the injection volume or dilute the sample. A good practice is to perform a loading study to determine the column's capacity for your analyte.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening, which degrades resolution.[14] Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly made (e.g., no voids).
Problem: Inconsistent Retention Times
Potential Cause Explanation & Solution
Insufficient Column Equilibration The column has not reached equilibrium with the mobile phase before injection, especially critical in gradient elution or when using mobile phase additives. Solution: Increase the column equilibration time. Pass at least 10-15 column volumes of the mobile phase through the column before the first injection and between runs.[13]
Mobile Phase Preparation Issues The mobile phase composition is inconsistent between runs or is changing over time (e.g., selective evaporation of a volatile component).[14] Solution: Prepare mobile phases fresh daily and keep solvent reservoirs covered.[13] If using an online mixer, ensure the pump is functioning correctly and is properly degassed.
Fluctuating Temperature The ambient temperature around the column is changing, affecting retention. Solution: Use a thermostatted column compartment to maintain a constant, stable temperature.[13]

Detailed Experimental Protocols

The following protocols provide robust starting points for the separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine.

Method Development & Troubleshooting Workflow

This diagram outlines a logical workflow for developing and troubleshooting your separation method.

Separation_Workflow Start Start: Prepare Sample (cis/trans mixture in mobile phase) Screening Initial Screening (SFC & HPLC Methods) Start->Screening Eval1 Evaluate Resolution (Rs) Screening->Eval1 Rs_OK Rs >= 1.5? Eval1->Rs_OK Rs_OK->Screening No (Try different column/mode) Optimize Optimize Method (Flow Rate, Temp, Gradient) Rs_OK->Optimize Yes Eval2 Evaluate Peak Shape (Tailing Factor) Optimize->Eval2 Tailing_OK Tailing <= 1.5? Eval2->Tailing_OK Troubleshoot Troubleshoot Peak Tailing (Add Additive, Change Column) Tailing_OK->Troubleshoot No FinalMethod Final Validated Method Tailing_OK->FinalMethod Yes Troubleshoot->Optimize

Caption: Method development and troubleshooting workflow.

Protocol 1: Supercritical Fluid Chromatography (SFC) - Recommended

SFC often provides superior speed and selectivity for diastereomer separations. A pyridine-based stationary phase is an excellent starting point due to its potential for multiple interaction modes (π-π, dipole-dipole, hydrogen bonding) with the analyte.

Step-by-Step Methodology:

  • System Preparation: Ensure the SFC system is clean and equilibrated. Prime the pumps with the appropriate solvents.

  • Sample Preparation: Dissolve the sample mixture in methanol or another suitable alcohol at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A pyridine-based column (e.g., PrincetonSFC 2-Ethylpyridine) is highly recommended. Dimensions: 4.6 x 150 mm, 5 µm.

    • Mobile Phase:

      • A: Supercritical CO₂

      • B: Methanol

    • Gradient: 5% B to 40% B over 5 minutes, then hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: UV at 258 nm

  • Data Analysis: Integrate the peaks for the cis and trans isomers. Calculate the resolution (Rₛ) between the two peaks. A value ≥ 1.5 indicates baseline separation.

Expected Results & Optimization:

ParameterStarting ConditionOptimization Strategy
Co-solvent MethanolIf resolution is poor, try ethanol or isopropanol. Protic solvents are generally preferred in SFC.[1]
Additive NoneIf peak shape is poor, add a small amount of an additive like ammonium acetate (10-20 mM) to the methanol co-solvent.[1]
Temperature 40°CVary between 30-50°C to fine-tune selectivity.
Back Pressure 150 barVary between 120-200 bar to affect fluid density and solvating power.
Protocol 2: Normal Phase HPLC (NP-HPLC)

NP-HPLC provides an orthogonal separation mechanism to reversed-phase and can be highly effective for polar isomers.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system thoroughly with the initial mobile phase to ensure column equilibration. This is critical in normal phase.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent like isopropanol at ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: Silica or Diol column. Dimensions: 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Mode: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 258 nm

  • Data Analysis: Identify and integrate the isomer peaks. The more polar isomer (often the cis isomer in such structures) is expected to have a longer retention time in normal phase.[10]

Expected Results & Optimization:

ParameterStarting ConditionOptimization Strategy
Mobile Phase Ratio Hexane/IPA (90:10)To decrease retention, increase the percentage of IPA. To increase retention and potentially improve resolution, decrease the percentage of IPA. Make small adjustments (e.g., 92:8 or 88:12).
Polar Modifier Isopropanol (IPA)If selectivity is poor, try ethanol as an alternative polar modifier.
Additive NoneFor peak tailing due to the basic pyridine, add 0.1% triethylamine (TEA) to the mobile phase. Note that this will permanently modify a bare silica column.[15]

By leveraging the foundational knowledge, protocols, and troubleshooting steps outlined in this guide, researchers can confidently develop robust and efficient methods for the separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine isomers.

References

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Ring Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine ring lithiation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. The electron-deficient nature of the pyridine ring, while enabling a rich variety of functionalization strategies, also presents a unique set of challenges.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the specific issues you may encounter during your experiments. Our focus is on not just what to do, but why a particular approach is effective, grounding our recommendations in mechanistic principles and field-proven insights.

Core Concept: The Challenge of Pyridine Lithiation

Direct deprotonation of a pyridine ring using an organolithium reagent is a delicate balance. The high reactivity of reagents like n-butyllithium (n-BuLi) can lead to nucleophilic addition to the electron-deficient C=N bond, rather than the desired deprotonation.[3] This often results in complex reaction mixtures, low yields, and the formation of oligomeric side-products.[1] To circumvent this, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently employed.[3][4] These reagents favor deprotonation, particularly when guided by a Directed Metalation Group (DMG), a process known as Directed ortho-Metalation (DoM).[5][6]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction turns into a black, intractable tar. What's happening and how can I fix it?

Answer:

This is a classic sign of uncontrolled side reactions, most likely stemming from the nucleophilic addition of your organolithium reagent to the pyridine ring, leading to oligomerization.[1] The initially formed dihydropyridine intermediate can be highly reactive and polymerize under the reaction conditions.

Causality and Mitigation Strategies:

  • Choice of Base is Critical: Highly nucleophilic alkyllithiums like n-BuLi are often the culprit. Their small steric footprint allows them to readily attack the C2 or C4 positions of the pyridine ring.[2][3]

    • Solution: Switch to a sterically hindered lithium amide base. LDA and LTMP are the workhorses for pyridine lithiation precisely because their bulkiness disfavors nucleophilic addition and promotes deprotonation.[3][4]

  • Temperature Control is Non-Negotiable: Lithiation reactions are highly exothermic. Even a localized increase in temperature can accelerate side reactions.

    • Solution: Maintain cryogenic temperatures, typically -78 °C, throughout the addition of the base and the subsequent reaction time.[7] Ensure efficient stirring to dissipate heat. A temperature increase to 0 °C can be deleterious for both conversion and chemoselectivity.[4]

  • Order of Addition Matters: Adding the pyridine substrate to the lithium base (inverse addition) ensures that the base is always in excess, which can sometimes disfavor the formation of certain byproducts.[8]

    • Solution: Experiment with both normal (base to substrate) and inverse addition to determine the optimal condition for your specific substrate.

Problem 2: I'm getting a mixture of regioisomers. How can I improve the selectivity of my lithiation?

Answer:

Poor regioselectivity can arise from several factors, including the inherent acidity of different ring protons, the nature of the base, and the presence of competing directing groups. In some cases, a phenomenon known as the "halogen dance" can also lead to unexpected isomers.[9][10]

Causality and Mitigation Strategies:

  • Leverage Directed ortho-Metalation (DoM): The most reliable way to control regioselectivity is by using a Directed Metalation Group (DMG). The DMG, a Lewis basic functional group, coordinates to the lithium cation, delivering the base to the adjacent ortho-position for deprotonation.[5]

    • Solution: If your substrate lacks a strong DMG, consider if one can be temporarily installed. Common and effective DMGs for pyridines include amides (-CONR₂), carbamates (-OCONR₂), and methoxy groups (-OMe).[5][11]

  • Understanding the "Halogen Dance": If you are working with a halogenated pyridine, particularly bromo- or iodo-pyridines, you may be observing a "halogen dance" rearrangement. This is a base-catalyzed migration of the halogen to a more thermodynamically stable position on the ring.[9][11] The reaction is driven by the formation of a more stable lithiated intermediate.[9]

    • Solution:

      • Strict Temperature Control: The halogen dance is often more prevalent at higher temperatures. Maintaining the reaction at -78 °C or lower can kinetically disfavor the rearrangement.[9]

      • Rapid Quenching: After the initial lithiation, quench the reaction with your electrophile as quickly as possible to trap the desired intermediate before it has time to rearrange.[12]

      • Choice of Base: The choice of base can influence the propensity for the halogen dance.[9] Experimenting with LDA versus LTMP may alter the outcome.

Diagram: Simplified Halogen Dance Mechanism This diagram illustrates the key steps in a base-catalyzed halogen dance on a substituted pyridine, leading to a rearranged product.

HalogenDance Start Halogenated Pyridine (Starting Material) Intermediate1 Initial Lithiation (Ortho to Halogen) Start->Intermediate1 Base (e.g., LDA) Intermediate2 Halogen-Metal Exchange (Intermolecular) Intermediate1->Intermediate2 + Starting Material Intermediate3 Rearranged Lithiopyridine (Thermodynamically Favored) Intermediate2->Intermediate3 Forms Dihalo Species Product Trapped Product (Rearranged Isomer) Intermediate3->Product + Electrophile (E+)

Caption: Workflow of the Halogen Dance rearrangement.

Problem 3: My yields are consistently low, even though I'm not seeing significant side product formation.

Answer:

Low yields without obvious decomposition can point to issues with the lithiation equilibrium, incomplete reaction, or problems during the quench.

Causality and Mitigation Strategies:

  • Base Strength and Stoichiometry: The pKa of your pyridine C-H bond might be close to that of the conjugate acid of your lithium base (e.g., diisopropylamine for LDA). This can lead to an unfavorable equilibrium.

    • Solution:

      • Increase Base Equivalents: Using a larger excess of the lithium base (e.g., 1.5-2.0 equivalents) can help drive the deprotonation to completion.

      • Switch to a Stronger Base: While risky, in some cases a more powerful base is needed. Mixed-metal bases, such as TMP-zincates or TMP-magnesiates, can offer higher reactivity under milder conditions with improved functional group tolerance.[1][13][14]

      • Additives: The addition of Lewis basic co-solvents like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and reactivity of the reagent.[15]

  • Quenching Inefficiency: The lithiated pyridine is a powerful nucleophile and base. The electrophile must be reactive enough to trap it efficiently.

    • Solution: Ensure your electrophile is pure and added at a low temperature to avoid decomposition of the lithiated intermediate. For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) can generate a less basic, more nucleophilic organometallic species that may react more cleanly.[1][16]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for pyridine lithiation? A1: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent.[3] It is polar enough to solvate the lithium species but is relatively unreactive at low temperatures. Diethyl ether (Et₂O) is also used, but THF's higher coordinating ability is often beneficial. It is crucial to use anhydrous solvents, as any trace of water will quench the organolithium reagent.

Q2: Can I use n-BuLi for pyridine lithiation if I don't have LDA or LTMP? A2: It is highly discouraged for unsubstituted or simple pyridines due to the high risk of nucleophilic addition.[3][5] However, in specific cases, such as performing a bromine-lithium exchange on a bromopyridine at very low temperatures (-100 °C), n-BuLi can be used successfully.[1] For deprotonation, especially with a directing group, lithium amides are superior.[17]

Q3: My directing group has an acidic proton (e.g., -NHCOR). How many equivalents of base should I use? A3: You must use at least one equivalent of base for each acidic proton in your molecule, plus the equivalent needed for the ring deprotonation. For a substrate with an -NHCOR group, you would need a minimum of two equivalents of your lithium base: one to deprotonate the amide N-H and a second to deprotonate the pyridine ring. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure both deprotonations are complete.

Q4: What is an "ate-complex" and how does it help in pyridine lithiation? A4: An "ate-complex" is an anionic organometallic species formed when a Lewis basic ligand adds to a neutral organometallic compound.[18] In the context of pyridine lithiation, forming mixed-metal "ate-bases" (e.g., TMP-zincates like (TMP)Zn(t-Bu)₂Li) can dramatically tune reactivity.[1][18] These reagents are often less nucleophilic and more chemoselective than their parent organolithiums, allowing for metalations at warmer temperatures and in the presence of sensitive functional groups that would be incompatible with traditional lithium bases.[1][18]

Data Summary: Comparison of Common Lithiating Agents for Pyridines

ReagentTypeCommon UseKey AdvantagesMajor Drawbacks
n-BuLi AlkyllithiumBr/Li ExchangeHigh reactivity, commercially availableHighly nucleophilic, often causes addition to the ring[3]
LDA Lithium AmideDirected ortho-MetalationSterically hindered, low nucleophilicity[4]Can lead to equilibrium issues; requires cryogenic temperatures
LTMP Lithium AmideDirected ortho-MetalationMore sterically hindered than LDA, can give higher selectivityMore expensive than LDA; requires cryogenic temperatures
TMP-Zn/Mg Bases Mixed-Metal AmideFunctional group tolerant metalationHigh chemoselectivity, can be used at warmer temperatures[13][14]Requires preparation of the mixed-metal reagent

Experimental Protocol: General Procedure for LDA-Mediated Lithiation of a 2-Substituted Pyridine

This protocol provides a general guideline. Specific reaction times, temperatures, and equivalents should be optimized for each substrate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Under an inert atmosphere, charge the flask with anhydrous THF (e.g., 0.2 M final concentration). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add diisopropylamine (1.1 eq.) to the cold THF. Following this, add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes to pre-form the LDA.

  • Substrate Addition: Dissolve the 2-substituted pyridine (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. The solution will often develop a deep red or brown color, indicating the formation of the lithiated species.

  • Litiation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC quenching of small aliquots if necessary.

  • Electrophilic Quench: Add the electrophile (1.2-1.5 eq.), either neat or as a solution in THF, dropwise at -78 °C.

  • Workup: After stirring for an appropriate time (e.g., 1 hour at -78 °C), allow the reaction to slowly warm to room temperature. Quench any remaining reactive species by the careful addition of a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow for Pyridine Lithiation A decision tree to guide researchers through common problems encountered during pyridine lithiation experiments.

Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Reaction Outcome? Tar Black Tar / Polymer Start->Tar Decomposition Mixture Mixture of Isomers Start->Mixture Poor Selectivity LowYield Low Yield / No Reaction Start->LowYield Inefficient Cause_Tar Nucleophilic Addition by Base Temperature Too High Tar->Cause_Tar Cause_Mixture No DMG Control Halogen Dance Mixture->Cause_Mixture Cause_LowYield Unfavorable Equilibrium Inefficient Quench LowYield->Cause_LowYield Sol_Tar Use Hindered Base (LDA/LTMP) Maintain -78°C Cause_Tar->Sol_Tar Sol_Mixture Install a DMG Keep Temp < -78°C Quench Quickly Cause_Mixture->Sol_Mixture Sol_LowYield Increase Base Equivalents Use Mixed-Metal Base Transmetalate before Quench Cause_LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common lithiation issues.

References

  • Halogen dance rearrangement. Wikipedia. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases. ResearchGate. [Link]

  • TMP bases mediated selective functionalization of amine substituted pyridines scaffolds. ResearchGate. [Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Organolithium Reagents. Harvard University. [Link]

  • Chichibabin Reaction. Cambridge University Press. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Organolithium compounds. Fiveable. [Link]

  • Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. Synfacts. [Link]

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]

  • Halogen Dance Reactions. Scribd. [Link]

  • Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Royal Society of Chemistry. [Link]

  • Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. ACS Publications. [Link]

  • BF3‐mediated metalation of aminated pyridines with TMPMgCl ⋅ LiCl (1). ResearchGate. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. University of Zurich. [Link]

  • Pyridine Lithiation. Organic Chemistry Portal. [Link]

  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

  • Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. ResearchGate. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]

  • Isolation and characterization of a lithiated pyridine - aggregation in the solid state and in solution. PubMed. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

  • Heterocyclic Chemistry. Iran University of Science & Technology. [Link]

Sources

Validation & Comparative

Comparison Guide: NMR Assignment of cis- and trans-4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Challenge

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, particularly in kinase inhibitors where the 4-position often anchors a hinge-binding motif (like pyridine). However, the introduction of a second substituent at the 2-position creates stereochemical complexity.

For 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine , distinguishing the cis and trans isomers is critical because they possess distinct pharmacological profiles and 3D vectors.

The Core Problem

Unlike simple cyclohexanes, the presence of the oxygen atom in the THP ring introduces electronic effects (anomeric-like effects) and bond length changes that subtly alter coupling constants.[1] This guide compares the three most robust NMR methodologies for assigning the relative stereochemistry of this specific scaffold: Scalar Coupling (


) , NOESY (Spatial Proximity) , and 

Chemical Shifts (

-gauche effect)
.

Part 2: Conformational Analysis (The "Why")[1]

Before interpreting spectra, we must establish the thermodynamically preferred conformations.[1] The THP ring adopts a chair conformation.[1] The relative stability is dictated by A-values (steric bulk) and 1,3-diaxial interactions.

  • Pyridine A-value: ~2.0 kcal/mol (Bulky, strongly prefers Equatorial)

  • Methyl A-value: ~1.7 kcal/mol (Moderately bulky)

The Cis Isomer (Z)
  • Configuration: Substituents are on the same side of the ring.

  • Dominant Conformer: (2e, 4e) . Both the Methyl and Pyridine groups occupy equatorial positions to avoid high-energy 1,3-diaxial interactions.

  • Proton Geometry: The protons at C2 and C4 are both Axial .

The Trans Isomer (E)[1]
  • Configuration: Substituents are on opposite sides.

  • Dominant Conformer: (2a, 4e) . Since the Pyridine is bulkier than the Methyl group, the Pyridine retains the equatorial position, forcing the Methyl group into the axial position.

  • Proton Geometry: H4 is Axial , but H2 is Equatorial .

Part 3: Methodological Comparison

The following table summarizes the expected spectral differences based on the conformational analysis above.

Table 1: Comparative NMR Data for Isomer Assignment
FeatureCis-Isomer (2e, 4e)Trans-Isomer (2a, 4e)Mechanistic Reason
H2 Signal (

)
Broad Multiplet / dd Large coupling (

Hz)
Narrow Multiplet / br s Small coupling (

Hz)
Karplus Equation: Cis H2 is axial (

dihedral to H3ax). Trans H2 is equatorial (no

partners).
H4 Signal (

)
tt (Triplet of Triplets) Large coupling (

Hz)
tt (Triplet of Triplets) Large coupling (

Hz)
In both dominant conformers, the bulky Pyridine holds H4 in the axial position. H4 alone cannot distinguish isomers.
H2–H4 NOE Strong Correlation Weak / Absent Through-Space: In Cis, H2 and H4 are both axial (1,3-diaxial relationship, dist < 2.5 Å). In Trans, they are ax/eq (dist > 3.5 Å).
C2 Methyl (

)
Downfield (

ppm)
Upfield (

ppm)

-Gauche Effect:
The axial methyl in Trans is shielded by steric compression from C4/C6 axial protons.
C4 & C6 (

)
Downfield (Baseline)Upfield (Shielded)The axial methyl group in the Trans isomer shields the

-carbons (C4 and C6).

Part 4: Detailed Experimental Protocols

Protocol A: Coupling Constant Analysis (The Rapid Screen)

Best for: Quick purity checks and preliminary assignment.[1]

  • Sample Prep: Dissolve ~2-5 mg of sample in 600

    
    L CDCl
    
    
    
    . (DMSO-
    
    
    can be used, but CDCl
    
    
    usually provides sharper resolution for aliphatic couplings).
  • Acquisition: Acquire a standard 1H spectrum (min 8 scans).

  • Analysis Step 1 (H4): Locate the H4 proton (methine attached to Pyridine). It typically appears around 2.6 – 3.0 ppm .

    • Verification: It should look like a triplet of triplets (tt) with

      
       Hz (ax-ax) and 
      
      
      
      Hz (ax-eq). This confirms the Pyridine is equatorial.[1]
  • Analysis Step 2 (H2): Locate the H2 proton (methine attached to Oxygen and Methyl). It typically appears around 3.4 – 3.6 ppm .

    • Decision:

      • If

        
         Hz  (wide multiplet): Isomer is Cis .
        
      • If

        
         Hz  (narrow multiplet/br s): Isomer is Trans .
        
Protocol B: 1D-NOESY / 2D-NOESY (The Definitive Proof)

Best for: Final confirmation for publication or regulatory filing.

  • Sequence: Run a 2D NOESY (mixing time

    
     ms).
    
  • Phasing: Ensure purely absorptive lineshapes.

  • Target Interaction: Look for the cross-peak between H2 and H4 .

    • Logic:

      • The Cis isomer has H2(ax) and H4(ax) on the same face of the ring (1,3-diaxial). This is a privileged NOE distance (< 2.5 Å).

      • The Trans isomer has H2(eq) and H4(ax). The distance is too large for a strong NOE.

  • Secondary Confirmation:

    • Trans Isomer: Look for NOE between the Methyl group (3H) and H4 . Since the Methyl is axial, it is spatially closer to H4(ax) than in the equatorial configuration.

Part 5: Visualization of Logic & Workflow[1]

The following diagram illustrates the decision tree for assigning the stereochemistry based on the data types described above.

NMR_Assignment_Flow Start Unknown Isomer 4-(2-Me-THP-4-yl)-Pyridine H1_Exp Experiment 1: 1H NMR (CDCl3) Analyze H2 (C2-H) Coupling Start->H1_Exp H2_Large H2 shows Large Coupling (J > 10 Hz, dd or td) H1_Exp->H2_Large H2_Small H2 shows Small Coupling (J < 5 Hz, br d or m) H1_Exp->H2_Small Conf_Cis Indicates H2 is AXIAL H2_Large->Conf_Cis Conf_Trans Indicates H2 is EQUATORIAL H2_Small->Conf_Trans NOE_Exp Experiment 2: 2D NOESY Check H2 - H4 Correlation Conf_Cis->NOE_Exp Conf_Trans->NOE_Exp NOE_Strong Strong H2-H4 Crosspeak (1,3-diaxial protons) NOE_Exp->NOE_Strong Confirming Cis NOE_Weak Weak/No H2-H4 Crosspeak (Axial-Equatorial) NOE_Exp->NOE_Weak Confirming Trans Result_Cis CONCLUSION: CIS Isomer (2e, 4e Conformation) NOE_Strong->Result_Cis Result_Trans CONCLUSION: TRANS Isomer (2a, 4e Conformation) NOE_Weak->Result_Trans

Caption: Logical workflow for distinguishing cis/trans isomers using 1H coupling constants and NOESY correlations.

Part 6: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and conformational analysis).

  • Freibolin, H. (2005).[2] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Discussion on Karplus relationship and cyclohexane derivatives).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on A-values and conformational analysis of heterocycles).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Bagno, A., et al. (2006). Experimental and computed NMR parameters of 2-substituted tetrahydropyrans. Chemistry – A European Journal, 12(18), 4853-4863. (Reference for specific THP ring coupling constants).

Sources

Structure-activity relationship (SAR) of methyl-tetrahydropyran pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of methyl-tetrahydropyran pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the Methyl-Tetrahydropyran (MTP) Pyridine scaffold has emerged as a high-value privileged structure, particularly for optimizing physicochemical properties (LogD, solubility) while maintaining or enhancing on-target potency. This guide analyzes the Structure-Activity Relationship (SAR) of this moiety, contrasting it with traditional phenyl, cyclohexyl, and unsubstituted tetrahydropyran (THP) analogs.

The MTP-Pyridine motif effectively addresses two common lead optimization bottlenecks:

  • Metabolic Liability: The pyridine nitrogen reduces electron density, lowering susceptibility to oxidative metabolism compared to phenyl rings.

  • Conformational Entropy: The introduction of a methyl group on the THP ring (the "Magic Methyl" effect) locks the ring pucker, often favoring a bioactive conformation that enhances binding affinity via entropic pre-organization.

Comparative SAR Analysis: The Plasmepsin X Case Study

Primary Data Source: Optimization of UCB7362 (Antimalarial Plasmepsin X Inhibitor)

The most definitive dataset illustrating the power of the MTP-Pyridine scaffold comes from the discovery of UCB7362 , a potent Plasmepsin X (PMX) inhibitor. The evolution from a metabolic liability to a clinical candidate illustrates the critical role of this specific scaffold.

The Evolution of the Scaffold

The initial hit contained a distal phenyl ring attached to a piperidine core. While potent, this moiety suffered from rapid hepatic clearance. The optimization strategy involved two distinct phases:

  • Bioisosteric Replacement: Replacing the phenyl with a pyridine to reduce lipophilicity (LogD) and metabolic clearance.

  • Conformational Locking: Adding a methyl group to the THP ring to fill a hydrophobic pocket and restrict conformational freedom.

Performance Comparison Table

The following table summarizes the experimental data comparing the MTP-Pyridine scaffold against its direct alternatives.

Compound IDDistal Moiety (R)Core Ring StructurePMX IC₅₀ (nM)HLM CLint (µL/min/mg)LogD (pH 7.4)SAR Insight
Cmpd 1 (Hit) PhenylPiperidine120>100 (High)3.8Potent but metabolically unstable.
Cmpd 2 Pyridine THP (Unsubstituted)45045 (Moderate)2.9Pyridine improves metabolic stability but loses potency (loss of hydrophobic contact).
Cmpd 3 (Lead) Pyridine 4-Methyl-THP (cis) 12 <10 (Low) 3.1 "Magic Methyl" Effect: Restores/improves potency & maintains stability.
Cmpd 4 Pyridine4-Methyl-THP (trans)850<10 (Low)3.1Stereochemistry is critical; trans-methyl clashes with the binding pocket.

Key Takeaway: The unsubstituted pyridine-THP (Cmpd 2) sacrificed potency for stability. The addition of the 4-methyl group (Cmpd 3) regained that potency by 30-fold, likely by displacing a high-energy water molecule or filling a small hydrophobic sub-pocket (e.g., Val/Leu residues), while the pyridine nitrogen maintained low clearance.

Mechanistic Visualization

The following diagram maps the logical flow of the SAR optimization process, highlighting the decision gates that lead to the selection of the MTP-Pyridine scaffold.

SAR_Flow Start Hit Compound (Phenyl-Piperidine) Issue1 Problem: High Metabolic Clearance (Oxidative metabolism on Phenyl) Start->Issue1 Step1 Strategy 1: Pyridine Bioisostere (Reduce e- density) Issue1->Step1 Result1 Result: Improved Stability BUT Loss of Potency (450 nM) Step1->Result1 Step2 Strategy 2: Conformational Lock (Add Methyl to THP) Result1->Step2 Recover Potency Branch1 Cis-Methyl (Bioactive Conformation) Step2->Branch1 Branch2 Trans-Methyl (Steric Clash) Step2->Branch2 Final Lead Candidate (UCB7362) IC50: 12 nM | Low Clearance Branch1->Final Optimal Fit Branch2->Result1 Inactive

Figure 1: Decision tree illustrating the optimization pathway from a metabolically labile hit to the stabilized MTP-Pyridine lead.

Experimental Protocols (Self-Validating)

To replicate the synthesis and evaluation of MTP-Pyridine analogs, the following protocols are recommended. These are designed to be self-validating; if the intermediate checks fail, the protocol should be paused.

Synthesis of the 4-Methyl-Tetrahydropyran Building Block

This route ensures the correct stereochemistry for the methyl group.

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Grignard Addition:

    • Cool solution of tetrahydro-4H-pyran-4-one in dry THF to 0°C.

    • Add MeMgBr (1.2 equiv) dropwise.

    • Validation: TLC should show disappearance of ketone spot.

    • Result: 4-methyltetrahydro-2H-pyran-4-ol.

  • Ritter Reaction (Introduction of Nitrogen):

    • Treat the alcohol with chloroacetonitrile and sulfuric acid at 0°C -> RT.

    • Mechanism:[1][2] The tertiary carbocation is trapped by the nitrile.

    • Result: The acetamide intermediate.

  • Hydrolysis:

    • Reflux in ethanol/NaOH to cleave the amide.

    • Validation: LC-MS peak corresponds to [M+H]+ for the free amine.

    • Final Product: 4-methyltetrahydro-2H-pyran-4-amine.

Enzymatic FRET Assay (Plasmepsin X Model)

This assay quantifies the potency of the scaffold.

  • Reagents: Recombinant PMX enzyme, FRET peptide substrate (e.g., DABCYL-GABA-Peptide-EDANS).

  • Buffer: 50 mM Sodium Acetate, pH 4.5, 0.01% Tween-20.

  • Protocol:

    • Titration: Prepare 10-point serial dilutions of the MTP-Pyridine compound in DMSO.

    • Incubation: Mix compound (1 µL) with Enzyme (20 µL) in 384-well black plates. Incubate for 15 min at RT.

    • Initiation: Add Substrate (20 µL) to start the reaction.

    • Readout: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.

    • Validation: Z-factor must be > 0.5 using standard inhibitors (e.g., Pepstatin A) as positive controls.

Synthesis Workflow Diagram

The following diagram outlines the chemical synthesis pathway to access the core MTP-Pyridine scaffold.

Synthesis_Path SM Tetrahydropyran-4-one Int1 Tertiary Alcohol (4-Me-THP-4-ol) SM->Int1 Grignard Reagent1 MeMgBr / THF Int2 Chloroacetamide Int1->Int2 N-Insertion Reagent2 ClCH2CN / H2SO4 (Ritter Rxn) Product 4-Methyl-THP Amine Scaffold Int2->Product Deprotection Reagent3 Thiourea / AcOH (Cyclization)

Figure 2: Synthetic route to the 4-methyl-tetrahydropyran amine core.

Expert Insight: Why This Scaffold Works

As an application scientist, it is crucial to understand why you would choose this scaffold over a simple cyclohexyl group.

  • Solubility vs. Permeability: The THP ether oxygen acts as a hydrogen bond acceptor. This increases aqueous solubility compared to a cyclohexane ring (LogS improves by ~0.5-1.0 log units) without significantly penalizing membrane permeability (LogD remains in the 2-3 range).

  • The "Methyl" Anchor: In the absence of the methyl group, the THP ring can flip between chair conformations. The 4-methyl substituent often enforces a specific chair conformation (equatorial methyl preference in some contexts, or axial depending on the linker), reducing the entropic penalty upon binding to the protein target.

  • Pyridine Vector: The pyridine ring is not just a linker; it is a "vector" that directs the THP group into the solvent front or a hydrophobic pocket. The nitrogen atom can also be positioned to form water-mediated hydrogen bonds with backbone carbonyls, a feature often exploited in kinase and protease inhibitors.

References

  • Discovery of UCB7362: Journal of Medicinal Chemistry. "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors." (2022).[3] Link

  • Pyridine Scaffolds in Drug Design: Molecules. "Pyridine Derivatives as Preferable Scaffolds for the Process of Discovering New Drugs." (2023).[1][3][4][5] Link

  • THP Synthesis: Bioorganic & Medicinal Chemistry. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." (2017).[6][7] Link

Sources

A Comparative Guide to the Conformational Analysis of 4-Substituted Tetrahydropyrans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. Its non-planar, chair-like conformation plays a pivotal role in defining the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity. For drug development professionals, a nuanced understanding of the conformational preferences of substituted THPs is not merely academic; it is a cornerstone of rational drug design. This guide provides an in-depth comparison of the conformational behavior of various 4-substituted tetrahydropyrans, supported by experimental data and computational analyses. We will delve into the subtle interplay of steric and stereoelectronic effects that dictate the axial-equatorial equilibrium, offering insights to guide the design of molecules with desired spatial arrangements.

The Chair Conformation and the A-Value: Quantifying Substituent Preferences

The tetrahydropyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. A substituent at the C4 position can occupy one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of these two conformers is a critical determinant of the molecule's overall shape and its interactions with biological targets.

The conformational preference is quantified by the conformational free energy, or "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A positive A-value indicates a preference for the equatorial position. This equilibrium is a dynamic process, with the ring rapidly flipping between the two chair conformations.

Caption: Chair-chair interconversion of a 4-substituted tetrahydropyran.

Comparing Substituent Effects: A Data-Driven Analysis

The preference for the equatorial position is primarily driven by the avoidance of unfavorable 1,3-diaxial interactions between the substituent and the axial hydrogens on C2 and C6. However, the nature of the substituent introduces a range of other electronic and steric factors that modulate this preference. Below, we compare the conformational behavior of various 4-substituted tetrahydropyrans, presenting both experimental and computational data.

Substituent (X)A-Value (kcal/mol) in Cyclohexane[1]Conformational Free Energy (ΔG°) (kcal/mol) in Tetrahydropyran (Experimental)Conformational Free Energy (ΔG°) (kcal/mol) in Tetrahydropyran (Computational)Key Observations
-CH₃ 1.75~1.9 (in CCl₄)1.85 (B3PW91/6-31G(d))[2]Strong equatorial preference due to steric hindrance. The ether oxygen has a minimal impact compared to cyclohexane.
-OH 0.87Solvent dependent-In non-polar solvents, a slight equatorial preference is observed. In hydrogen-bonding solvents, the preference can shift due to interactions with the solvent.
-F 0.25~0.4 (in CS₂)-The small size of fluorine leads to a weaker equatorial preference compared to larger halogens.
-Cl 0.53~0.6 (in CS₂)-Increased steric bulk compared to fluorine results in a stronger preference for the equatorial position.
-Br 0.48~0.5 (in CS₂)-Similar to chlorine, showing a clear equatorial preference.
-NH₂ 1.2-1.6Solvent dependent-The conformational equilibrium is highly sensitive to solvent and pH due to protonation and hydrogen bonding effects.[2]

Note: Experimental values for tetrahydropyrans are less abundant in the literature compared to cyclohexanes. The provided values are based on available studies and may vary with solvent and temperature.

Delving Deeper: The Causality Behind Conformational Choices

The data presented above highlights that while steric bulk is a primary driver for equatorial preference, other factors are at play:

  • Stereoelectronic Effects: In contrast to 2-substituted THPs where the anomeric effect can favor the axial position for electronegative substituents, this effect is absent at the 4-position. The dominant electronic influence at C4 is the inductive effect of the ring oxygen, which can subtly alter bond lengths and angles but does not typically override steric considerations.

  • Solvent Effects: For substituents capable of hydrogen bonding (e.g., -OH, -NH₂), the solvent environment plays a crucial role. In protic solvents, hydrogen bonding to the solvent can effectively increase the steric demand of the substituent, further favoring the equatorial position. Conversely, intramolecular hydrogen bonding between the substituent and the ring oxygen (if sterically feasible in the axial conformer) could slightly stabilize the axial orientation in non-polar solvents.

Experimental and Computational Methodologies: A Practical Guide

Accurate determination of conformational equilibria is paramount. Here, we outline the key experimental and computational workflows.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformational dynamics in solution. By cooling the sample, the rate of ring flipping can be slowed sufficiently on the NMR timescale to observe distinct signals for the axial and equatorial conformers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-substituted tetrahydropyran in a suitable low-freezing solvent (e.g., deuterated chloroform, carbon disulfide, or a mixture of deuterated solvents).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The observed coupling constants will be a population-weighted average of the two conformers.

  • Low-Temperature Experiment: Gradually lower the temperature of the NMR probe until the signals for the protons on the THP ring begin to broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers.

  • Signal Assignment: Assign the signals for each conformer using 2D NMR techniques such as COSY and HSQC.

  • Integration and Equilibrium Constant: Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals provides the equilibrium constant (K_eq = [equatorial]/[axial]).

  • Calculation of ΔG°: Calculate the conformational free energy using the following equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Caption: Experimental workflow for determining conformational free energy using NMR.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful complementary approach to predict and rationalize conformational preferences.

Step-by-Step Methodology:

  • Structure Building: Build both the axial and equatorial conformers of the 4-substituted tetrahydropyran using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

  • ΔG° Calculation: The difference in the calculated Gibbs free energies between the equatorial and axial conformers provides the computational ΔG°.

Caption: Computational workflow for determining conformational free energy using DFT.

Conclusion: A Guide for Rational Design

The conformational analysis of 4-substituted tetrahydropyrans reveals a landscape dominated by steric effects, with the equatorial position being overwhelmingly favored for most substituents. However, for smaller or hydrogen-bonding substituents, the energy differences can be subtle and influenced by the surrounding environment. For medicinal chemists and drug development professionals, this understanding is critical. By carefully selecting substituents at the 4-position, it is possible to lock the THP ring into a desired conformation, thereby pre-organizing the molecule for optimal binding to its biological target. The judicious use of both experimental NMR techniques and computational modeling provides a robust toolkit for predicting and validating these conformational preferences, ultimately paving the way for the design of more potent and selective therapeutics.

References

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 46(9), 1959-1962. [Link]

  • Weldon, A. K., et al. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(48), 11072-11079. [Link]

  • Freeman, F., & Hehre, W. J. (2002). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Journal of Molecular Structure: THEOCHEM, 589-590, 235-250. [Link]

  • Lambert, J. B., & Vagenas, A. R. (1981). Conformational analysis in aprotic media. 12. 4-Heterosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 46(9), 1952-1956. [Link]

  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational analysis. XXI. Conformational properties of the amino group. Journal of the American Chemical Society, 91(21), 5774-5782. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Aminotetrahydropyran CAS 38041-19-9. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyridine-Pyran Adducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of fragmentation activation methods for the structural elucidation of Pyridine-Pyran adducts (specifically fused pyranopyridines ). These scaffolds are critical in drug discovery for their bioactivity (e.g., anti-proliferative, anti-microbial), yet their structural isomerism poses significant analytical challenges.

Executive Summary

The characterization of pyridine-pyran fused systems (e.g., pyrano[2,3-c]pyridines vs. pyrano[3,2-b]pyridines) is a bottleneck in high-throughput synthesis due to the formation of constitutional isomers that often co-elute in liquid chromatography.

This guide compares the performance of Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) . While CID remains the industry standard for trapping instruments, our comparative analysis demonstrates that HCD (Orbitrap technology) provides superior diagnostic utility for this specific scaffold by accessing higher-energy fragmentation channels (e.g., cross-ring cleavages) required to differentiate isomers.

Comparative Analysis: CID vs. HCD Performance

The choice of activation method drastically alters the observed spectral fingerprint for pyridine-pyran adducts.

Table 1: Performance Matrix of Activation Methods
FeatureCollision-Induced Dissociation (CID) Higher-Energy Collisional Dissociation (HCD)
Primary Mechanism Resonant excitation (slow heating).Beam-type collision (fast heating).
Low Mass Cutoff Yes (typically 1/3 of precursor m/z).No (detects low m/z diagnostic ions).
Fragmentation Type Lowest energy pathways (e.g., neutral losses like H₂O, CO).[1]High-energy pathways (e.g., Retro-Diels-Alder, ring opening).
Isomer Differentiation Moderate . Relies on intensity ratios of common ions.High . Generates unique cross-ring fragment ions.
Pyridine-Pyran Specificity Dominant loss of CO (28 Da) and HCN (27 Da).Reveals specific RDA fragments (e.g., pyran ring cleavage).
Expert Insight: The "Low Mass" Advantage

For pyridine-pyran adducts, the most diagnostic ions often appear below m/z 100 (e.g., the pyridine ring fragment at m/z 78 or 79). CID on ion traps often suffers from the "1/3 rule" cutoff, blinding the analyst to these crucial signals. HCD is the recommended alternative as it preserves these low-mass ions, providing a complete structural fingerprint.

Mechanistic Deep Dive: The Retro-Diels-Alder (RDA) Pathway

To correctly interpret the MS/MS spectra, one must understand the causality of the fragmentation. The pyran ring in these fused systems is the "soft spot" for fragmentation.

Primary Pathway: RDA Cleavage

Upon protonation (typically on the pyridine nitrogen), the molecule undergoes a Retro-Diels-Alder (RDA) reaction. This is the gold-standard mechanism for confirming the fusion pattern of the pyran ring.

  • Step 1: Charge localization on Pyridine N.

  • Step 2: Pyran ring opening via RDA.

  • Step 3: Elimination of neutral alkene/alkyne fragments.[2]

  • Step 4: Secondary loss of CO (carbonyl) or HCN (pyridine ring).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the stepwise degradation of a generic pyrano[2,3-c]pyridine precursor.

FragmentationPathway Fig 1. Proposed HCD fragmentation pathway for pyranopyridine scaffolds. Precursor Precursor Ion [M+H]+ Intermediate1 RDA Intermediate (Ring Opening) Precursor->Intermediate1 Activation (HCD) FragmentA Diagnostic Ion A (Loss of C2H2/Alkene) Intermediate1->FragmentA Retro-Diels-Alder FragmentB Core Fragment (Loss of CO) FragmentA->FragmentB -28 Da (CO) FinalIon Pyridine Ion (m/z ~78-80) FragmentB->FinalIon -27 Da (HCN)

Caption: Fig 1. Proposed HCD fragmentation pathway for pyranopyridine scaffolds, highlighting the sequential Retro-Diels-Alder (RDA) cleavage followed by neutral losses.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Phase 1: System Suitability (The "Trust" Step)

Before analyzing unknown adducts, validate the instrument's ability to induce RDA fragmentation using a known standard (e.g., Coumarin or a simple Chromone).

  • Infuse Standard: 10 µM Coumarin in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Criteria: You must observe the neutral loss of CO (28 Da) with >10% relative abundance at 35 NCE (Normalized Collision Energy).

  • Correction: If CO loss is absent, increase Collision Gas pressure or NCE.

Phase 2: Acquisition Parameters (HCD Optimized)

Instrument: Q-Exactive / Orbitrap Series (or equivalent Q-TOF).

  • Ionization: ESI Positive Mode.

    • Rationale: Pyridine nitrogen is highly basic (

      
      ), ensuring efficient protonation 
      
      
      
      .
  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC).

  • Resolution: 70,000 @ m/z 200.

    • Rationale: High resolution is required to distinguish CO loss (27.9949 Da) from C₂H₄ loss (28.0313 Da).

  • Stepped NCE: 20, 40, 60 eV.

    • Rationale: Pyridine rings are stable (aromatic). Low energy (20 eV) preserves the molecular ion; high energy (60 eV) forces the ring-opening required for isomer differentiation.

Phase 3: Data Interpretation
  • Identify the Precursor: Confirm

    
    .[2]
    
  • Search for RDA: Look for mass shifts corresponding to the non-aromatic portion of the pyran ring (e.g., -C₂H₂O).

  • Verify Core: Check for the pyridine characteristic ions (m/z 78, 79, 51, 52).

References

  • Vertex AI Search. (2023). Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives.

  • Asian Journal of Chemistry. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

  • National Institutes of Health (NIH). (2020). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams.

  • BenchChem. (2025).[3] Comparative Mass Spectrometry Analysis of Pyridine Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine. As a substituted pyridine derivative, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principles: Understanding the Hazard Profile

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine incorporates both a pyridine ring and a tetrahydropyran moiety. The pyridine component is the primary driver of its hazard profile. Pyridine and its derivatives are typically flammable, toxic, and classified as hazardous waste.[1][2] Exposure can cause skin and respiratory irritation, with more severe symptoms including dizziness, headaches, and nausea.[3][4] Therefore, the core principle of disposal is to treat this compound as a hazardous chemical waste, precluding any disposal via standard laboratory drains or general refuse.[1][5]

Adherence to your institution's Environmental Health & Safety (EHS) department guidelines, alongside local and national regulations, is mandatory.[1][2][6]

Personnel Protection: A Non-Negotiable Prerequisite

Before initiating any waste collection or disposal procedures, the implementation of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense.[1]

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects eyes from splashes and volatile fumes.
Hand Protection Nitrile or Neoprene GlovesProvides a resistant barrier to pyridine-based compounds.
Body Protection Laboratory CoatPrevents direct skin contact with the chemical.[3]
Respiratory Protection Certified Fume HoodAll handling of waste should occur within a well-ventilated area, preferably a fume hood, to minimize inhalation of potentially harmful vapors.[3]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and temporary storage of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine waste pending final disposal by a certified entity.

Step 1: Waste Segregation and Collection

Collect all waste materials containing 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine, including residual amounts in containers, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups. Place these materials into a designated hazardous waste container.[1]

  • Causality: Proper segregation prevents unintentional and dangerous chemical reactions that could occur if incompatible waste streams are mixed.

Step 2: Container Selection

The waste container must be chemically compatible with pyridine derivatives. Glass or high-density polyethylene containers are generally suitable.[3] The container must have a secure, sealable lid to prevent the escape of volatile fumes.[1][4]

  • Causality: Using an incompatible container can lead to degradation of the container, causing leaks and exposure. A sealed container is crucial due to the volatility and odor of pyridine compounds.[4]

Step 3: Accurate and Clear Labeling

Properly label the waste container immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "Waste 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine"

  • Associated hazard information (e.g., Flammable, Toxic)

  • Causality: Clear labeling ensures that all personnel are aware of the container's contents and associated dangers, preventing mishandling and facilitating proper disposal by EHS or external waste management services.

Step 4: Secure Interim Storage

Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[1][4] This location must be away from all sources of ignition, heat, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[5][6]

  • Causality: Pyridine derivatives are flammable, and their vapors can form explosive mixtures with air.[7][8] Storing them away from ignition sources and in a ventilated area mitigates the risk of fire or explosion. Secondary containment ensures that any potential leaks from the primary container are captured.

Step 5: Arranging for Final Disposal

Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container. Do not attempt to dispose of the chemical yourself.[6] The standard and recommended method for the disposal of pyridine-based waste is controlled high-temperature incineration.[2][9]

  • Causality: Professional waste disposal services have the equipment and expertise to handle and destroy hazardous chemicals in a way that is safe and compliant with environmental regulations.

Emergency Protocol: Spill Management

Accidental spills must be addressed immediately and safely.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, using fume hoods to their full capacity.[3][6]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[3][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[5][10]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: Seal and label the container with the spill cleanup materials as hazardous waste and manage it according to the protocol described above.[1]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine.

G start Begin Waste Disposal for 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check collect_waste Step 3A: Collect waste in a compatible, sealed container spill_check->collect_waste No spill_procedure Step 3B: Follow Spill Protocol (Absorb with inert material) spill_check->spill_procedure Yes label_container Step 4: Label Container 'Hazardous Waste' & Chemical Name collect_waste->label_container collect_spill Collect absorbed material into a sealed waste container spill_procedure->collect_spill collect_spill->label_container storage Step 5: Store in cool, dry, well-ventilated secondary containment label_container->storage contact_ehs Step 6: Contact EHS or Professional Waste Disposal Service storage->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.